AMD-070 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

AMD-070 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a research tool to study the CXCR4 receptor and its role in various biological processes.

Biology: The compound is used to investigate the mechanisms of cell signaling and migration, particularly in immune cells.

Medicine: AMD-070 hydrochloride is being explored as a potential therapeutic agent for treating HIV-1 infections, WHIM syndrome, and certain cancers.

Industry: The compound’s ability to inhibit CXCR4 makes it valuable in the development of new drugs targeting this receptor .

作用機序

AMD-070 hydrochloride exerts its effects by selectively binding to the CXCR4 receptor, preventing its activation by the natural ligand stromal cell-derived factor 1 (SDF-1). This inhibition disrupts the signaling pathways involved in cell migration, proliferation, and survival. The compound’s ability to block CXCR4 signaling makes it effective in reducing the replication of T-tropic HIV-1 strains and potentially treating other conditions associated with CXCR4 overactivation .

生化学分析

Biochemical Properties

AMD-070 hydrochloride interacts with the chemokine receptor CXCR4 . It acts as a selective antagonist, binding to CXCR4 and inhibiting the interaction between CXCR4 and its ligand, SDF-1α . This interaction plays a crucial role in several biochemical reactions, particularly those involved in cell migration and HIV-1 replication .

Cellular Effects

In cellular processes, AMD-070 hydrochloride has been shown to significantly suppress the anchorage-dependent growth, migration, and matrigel invasion of certain cells . It also inhibits the replication of T-tropic HIV-1 in MT-4 cells and PBMCs .

Molecular Mechanism

At the molecular level, AMD-070 hydrochloride exerts its effects by binding to the transmembrane regions of the CXCR4 receptor, thereby blocking the interaction of the CD4-gp120 complex with the receptor . This prevents the entry of HIV-1 into the cell, inhibiting viral replication .

Temporal Effects in Laboratory Settings

While specific long-term effects of AMD-070 hydrochloride on cellular function are not mentioned in the search results, it is known that the compound is stable and does not cause host cytotoxicity even at concentrations above 23 μM .

Dosage Effects in Animal Models

In animal models, oral administration of AMD-070 hydrochloride has been shown to significantly reduce the number of metastatic lung nodules in mice . Specific dosage effects and potential toxic or adverse effects at high doses were not mentioned in the search results.

Metabolic Pathways

The specific metabolic pathways that AMD-070 hydrochloride is involved in were not mentioned in the search results. Given its role as a CXCR4 antagonist, it likely interacts with enzymes and cofactors involved in the CXCR4/SDF-1α signaling pathway .

準備方法

The synthesis of AMD-070 hydrochloride involves several steps, starting with the preparation of the benzimidazole and tetrahydroquinoline intermediates. These intermediates are then coupled through a series of reactions, including amination and cyclization, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

化学反応の分析

AMD-070 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

AMD-070 hydrochloride is unique in its high selectivity and potency as a CXCR4 antagonist. Similar compounds include:

AMD3100 (Plerixafor): Another CXCR4 antagonist used to mobilize hematopoietic stem cells.

AMD3465: A potent CXCR4 antagonist with similar applications in HIV research and cancer therapy.

THIQ: A CXCR4 antagonist with applications in studying cell migration and signaling.

AMD-070 hydrochloride stands out due to its oral availability and effectiveness in inhibiting HIV-1 replication without significant cytotoxicity .

特性

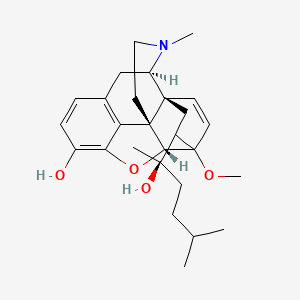

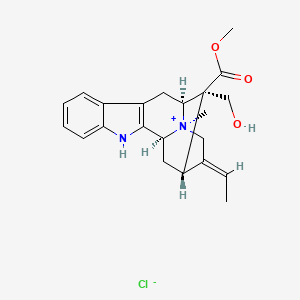

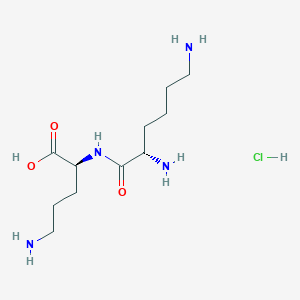

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNMEMJSDAAGNZ-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856161 |

Source

|

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

880549-30-4 |

Source

|

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)